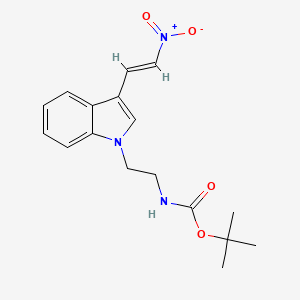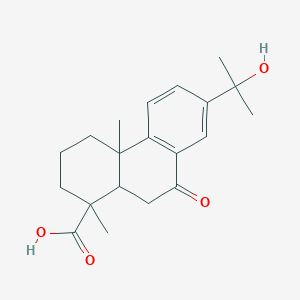
Cytidine-5'-triphosphoricaciddisodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphoric acid disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphoric acid disodium salt can be synthesized through the phosphorylation of cytidine. The process involves the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphoric acid disodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine-5’-diphosphoric acid.
Reduction: It can be reduced to form cytidine-5’-monophosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like ammonia (NH₃) and various amines are employed
Major Products
Oxidation: Cytidine-5’-diphosphoric acid.
Reduction: Cytidine-5’-monophosphoric acid.
Substitution: Various cytidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cytidine-5’-triphosphoric acid disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of RNA and other nucleotides.
Biology: Plays a crucial role in cellular metabolism and is used in studies related to RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a supplement to improve brain metabolism.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes .
Mécanisme D'action
Cytidine-5’-triphosphoric acid disodium salt acts as a high-energy molecule similar to adenosine triphosphate (ATP). It serves as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation. It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5’-triphosphoric acid disodium salt (ATP): Another high-energy molecule involved in cellular metabolism.
Guanosine-5’-triphosphoric acid disodium salt (GTP): Involved in protein synthesis and signal transduction.
Uridine-5’-triphosphoric acid disodium salt (UTP): Plays a role in carbohydrate metabolism and glycogen synthesis
Uniqueness
Cytidine-5’-triphosphoric acid disodium salt is unique due to its specific role in RNA synthesis and its involvement in phospholipid anabolism. Unlike ATP, GTP, and UTP, it is specifically used in the synthesis of cytidine-containing RNA molecules and in the formation of phosphatidylcholine .
Propriétés
Formule moléculaire |
C9H18N3NaO15P3 |
|---|---|
Poids moléculaire |
524.16 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;1H2/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
YZJQHALATNJTKS-WFIJOQBCSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)

![11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)



![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)


![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)
